molecular formula C5H4N2OS B13651872 4H-Pyrrolo[3,4-d]thiazol-6(5H)-one

4H-Pyrrolo[3,4-d]thiazol-6(5H)-one

Cat. No.: B13651872
M. Wt: 140.17 g/mol
InChI Key: BCRHMAZIUFJNEM-UHFFFAOYSA-N
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Description

4H-Pyrrolo[3,4-d]thiazol-6(5H)-one is a heterocyclic compound that features a fused ring system combining pyrrole and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrrolo[3,4-d]thiazol-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole derivatives, which can be further cyclized to form the pyrrolo[3,4-d]thiazole core.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrrolo[3,4-d]thiazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4H-Pyrrolo[3,4-d]thiazol-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrrolo[3,4-d]thiazol-6(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure .

Comparison with Similar Compounds

Uniqueness: 4H-Pyrrolo[3,4-d]thiazol-6(5H)-one stands out due to its unique combination of pyrrole and thiazole rings, which confer distinct electronic and structural properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C5H4N2OS

Molecular Weight

140.17 g/mol

IUPAC Name

4,5-dihydropyrrolo[3,4-d][1,3]thiazol-6-one

InChI

InChI=1S/C5H4N2OS/c8-5-4-3(1-6-5)7-2-9-4/h2H,1H2,(H,6,8)

InChI Key

BCRHMAZIUFJNEM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)N1)SC=N2

Origin of Product

United States

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